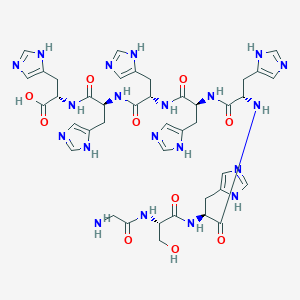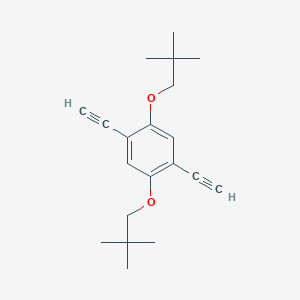
3-Chloro-1,1,2-trifluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,2-trifluoroprop-1-ene is a chemical compound with the molecular formula C₃H₂ClF₃ It is a halogenated olefin, characterized by the presence of chlorine and fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,1,2-trifluoroprop-1-ene can be synthesized through several methods. One common approach involves the dehydrofluorination of 3-chloro-1,1,2,2-tetrafluoropropane. This reaction typically requires a strong base, such as potassium hydroxide, and is conducted under elevated temperatures to facilitate the elimination of hydrogen fluoride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of 2,2,3,3-tetrafluoropropanol. This process can be carried out in either the gas phase or the liquid phase, using molecular chlorine as the chlorinating agent .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,2-trifluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation to form epoxides or reduction to yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of catalysts.
Oxidation: Peracids or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Major Products Formed
Substitution: Formation of 3-hydroxy-1,1,2-trifluoroprop-1-ene or 3-amino-1,1,2-trifluoroprop-1-ene.
Addition: Formation of 1,2-dihalogenated or 1,2-hydrohalogenated derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of 3-chloro-1,1,2-trifluoropropane.
Scientific Research Applications
3-Chloro-1,1,2-trifluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and polymers
Mechanism of Action
The mechanism by which 3-chloro-1,1,2-trifluoroprop-1-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The molecular targets and pathways involved vary based on the specific chemical context and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,3,3-trifluoropropene: Similar structure but differs in the position of the chlorine atom.
3-Bromo-1,1,2-trifluoroprop-1-ene: Bromine atom instead of chlorine.
3,3,3-Trichloro-1,1,2-trifluoroprop-1-ene: Additional chlorine atoms.
Uniqueness
3-Chloro-1,1,2-trifluoroprop-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specialized applications in chemical synthesis and industrial processes .
Properties
IUPAC Name |
3-chloro-1,1,2-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF3/c4-1-2(5)3(6)7/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKBDWUYTHOCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707382 |
Source


|
| Record name | 3-Chloro-1,1,2-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364631-88-9 |
Source


|
| Record name | 3-Chloro-1,1,2-trifluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hexanone, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14242334.png)
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
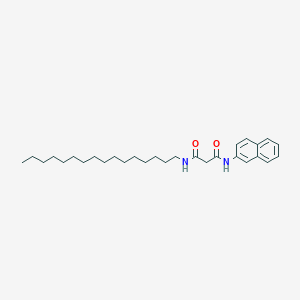
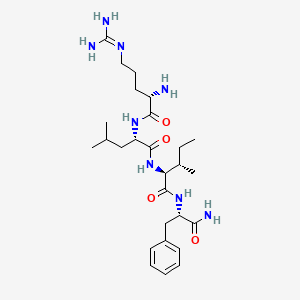
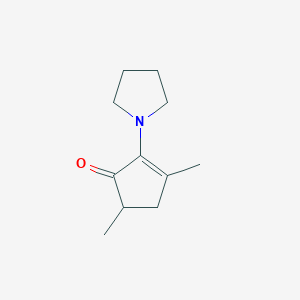
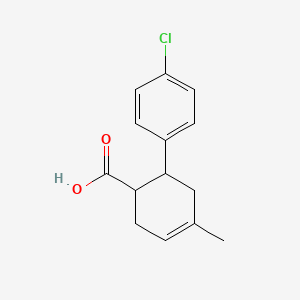

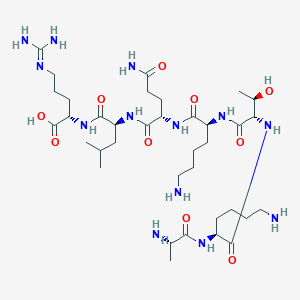
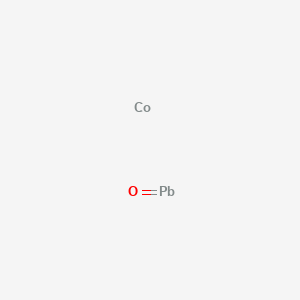
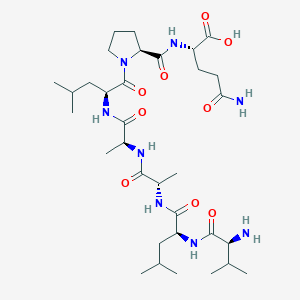
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)
